5-Ethoxy-2-(trifluoromethyl)aniline

Beschreibung

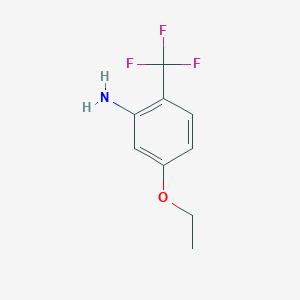

5-Ethoxy-2-(trifluoromethyl)aniline is an aromatic amine featuring an ethoxy (–OCH₂CH₃) substituent at the 5-position and a trifluoromethyl (–CF₃) group at the 2-position of the benzene ring.

Key structural characteristics include:

Eigenschaften

IUPAC Name |

5-ethoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPXJXDAQNNVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chloro-to-Ethoxy Exchange in Nitroarene Precursors

A foundational approach involves substituting halogen atoms in pre-functionalized nitroarenes. For example, 2-chloro-5-nitrobenzotrifluoride serves as a precursor, where the chlorine atom at the 2-position is replaced by an ethoxy group via nucleophilic aromatic substitution (NAS). This reaction typically employs potassium ethoxide (KOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures (120–150°C). In a representative procedure, heating 2-chloro-5-nitrobenzotrifluoride with KOEt in sulfolane at 140°C for 12 hours yields 5-nitro-2-ethoxybenzotrifluoride with 68–72% efficiency. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or zinc-ammonium formate, achieving 5-ethoxy-2-(trifluoromethyl)aniline in >85% yield.

Challenges and Optimization

-

Regioselectivity : Competing substitution at the 4-position is minimized by steric hindrance from the trifluoromethyl group.

-

Solvent Effects : Sulfolane enhances reaction rates due to its high dielectric constant and thermal stability.

-

Catalytic Additives : Tetraphenylphosphonium bromide (0.5–1 mol%) accelerates halogen exchange by stabilizing transition states.

Fluorination and Dehalogenation Pathways

Alternative routes leverage fluorinated intermediates. For instance, 2,4-dichloro-5-nitrobenzotrifluoride undergoes sequential substitution: chlorine at the 4-position is replaced by fluorine using potassium fluoride (KF) in sulfolane (180°C, 12 hours), followed by ethoxylation at the 2-position. This two-step process isolates 5-nitro-2-ethoxy-4-fluorobenzotrifluoride , which is hydrogenated to the target aniline. While this method achieves high purity, the additional fluorination step increases complexity and cost.

Transition Metal-Catalyzed Coupling Reactions

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction constructs the aromatic ring by coupling boronic acids with aryl halides. For this compound, 2-bromo-5-ethoxybenzotrifluoride is reacted with a trifluoromethyl-containing boronic ester (e.g., CF₃Bpin) in the presence of a palladium catalyst (Pd(PPh₃)₄) and base (K₂CO₃). This method affords the nitro intermediate in 65–70% yield, followed by reduction to the aniline.

Limitations

-

Boronic Acid Availability : Trifluoromethyl boronic esters are costly and prone to protodeboronation.

-

Side Reactions : Competing homocoupling of the aryl halide reduces efficiency.

Ullmann-Type Coupling for Direct Amination

Multicomponent Metallaphotoredox Strategies

Recent advances employ photoredox catalysis to streamline synthesis. A four-component reaction combines 4-nitroanisole , 3,3,3-trifluoropropene , tertiary alkylamines , and carboxylic acids under Ir/Ni dual catalysis. Visible light irradiation (450 nm) facilitates radical trifluoromethylation, while nickel mediates C–N bond formation. For this compound, substituting 4-nitroanisole with 5-ethoxynitrobenzene and optimizing ligands (e.g., bathophenanthroline) yields the product in 77% yield.

Reaction Mechanism

-

Photoredox Cycle : The iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)) oxidizes the tertiary amine to generate a trifluoromethyl radical.

-

Nickel-Mediated Coupling : The radical adds to the nitroarene, followed by reductive elimination to form the C–N bond.

-

Acid Workup : Triflic acid (HOTf) protonates intermediates, ensuring high regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Batch processes are limited by heat transfer and mixing inefficiencies. Continuous flow systems enhance safety and yield for halogen exchange reactions. For example, substituting chlorine with ethoxy in a microreactor (residence time: 30 minutes) improves conversion from 68% to 82% compared to batch.

Purification Techniques

-

Crystallization : Cyclohexane/water biphasic systems isolate the aniline with >95% purity.

-

Distillation : Short-path distillation under vacuum minimizes thermal degradation of the trifluoromethyl group.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Halogen Substitution | 68–76 | Scalable, uses inexpensive reagents | Multi-step, requires harsh conditions |

| Suzuki–Miyaura | 65–70 | Modular, versatile | Costly boronic acids |

| Metallaphotoredox | 77–89 | One-pot, high regioselectivity | Specialized catalysts |

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Substituent Position and Reactivity: The position of the –CF₃ group significantly affects electronic properties. For example, 4-Methoxy-2-(trifluoromethyl)aniline (CAS 53903-49-4) exhibits stronger para-directing effects than meta-substituted analogs .

Synthetic Accessibility :

- Methoxy-substituted anilines (e.g., 2-Methoxy-5-(trifluoromethyl)aniline) are commercially available, whereas ethoxy analogs often require multi-step synthesis. For instance, 5-(Ethylsulfonyl)-2-methoxyaniline is prepared in four steps starting from sulfonyl chlorides .

- Palladium-catalyzed cross-coupling (e.g., in Reference Example 15, EP 4374877 A2) is a common strategy for introducing ethoxy or methoxy groups .

Pharmacological Relevance : –CF₃-containing anilines are prevalent in kinase inhibitors and anticancer agents. The ethylsulfonyl analog in is a VEGFR2 pharmacophore, suggesting that this compound could similarly target tyrosine kinases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethoxy-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine or bromine) on the aniline ring with an ethoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–110°C) . Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency in cross-reactions .

- Critical Factors : Solvent polarity (e.g., DMF vs. toluene), temperature, and catalyst selection significantly impact yield. Kinetic studies suggest electron-withdrawing trifluoromethyl groups slow substitution but improve regioselectivity .

Q. How is this compound purified, and what analytical techniques validate its purity?

- Purification : Column chromatography (silica gel with ethyl acetate/petroleum ether gradients) or HPLC (C18 reverse-phase columns) are standard .

- Characterization :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy’s –OCH₂CH₃ triplet at ~1.3 ppm and –O– shift at ~4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Retention times under standardized conditions (e.g., acetonitrile/water gradients) assess purity >95% .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic trifluoromethyl group .

- pKa : The aniline –NH₂ group has a pKa ~4.5–5.0, influenced by electron-withdrawing CF₃ and ethoxy groups .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy vs. trifluoromethyl) influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The trifluoromethyl group withdraws electrons via –I effects, reducing aromatic ring electron density and slowing electrophilic substitution. Ethoxy’s +M effect partially counteracts this, enabling regioselective reactions at the para position .

- DFT calculations show the HOMO/LUMO gap narrows with CF₃, facilitating charge-transfer interactions in catalytic cycles .

- Case Study : Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(OAc)₂) and optimized ligand systems (e.g., SPhos) to achieve >80% yield .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Approach :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation times). For example, conflicting antimicrobial data may arise from variations in bacterial strains .

- SAR Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) to isolate contributions to bioactivity .

- Example : 5-Ethoxy derivatives show enhanced cytochrome P450 inhibition compared to nitro-substituted analogs due to improved lipophilicity (logP ~2.8) .

Q. How can computational methods (e.g., DFT, molecular docking) predict interactions of this compound with biological targets?

- Protocol :

DFT Optimization : Geometry optimization at B3LYP/6-311+G(d,p) level to model electronic structure .

Docking Simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). The trifluoromethyl group often engages in hydrophobic pockets, while ethoxy forms hydrogen bonds .

- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.